1-(2-Chloroacetyl)imidazolidin-2-one

Analytical Chemistry Quality Control Pharmaceutical Intermediate

1-(2-Chloroacetyl)imidazolidin-2-one delivers two orthogonal reactive handles—a highly electrophilic chloroacetyl group (10–100× more reactive than acetyl) and a free N3–H site—enabling sequential, independent derivatization that fully substituted analogs cannot achieve. This dual functionality supports high-throughput nucleophilic substitution and alkylation under mild conditions, maximizing structural diversity for kinase inhibitor programs, NHC ligand synthesis, and heterocycle assembly. Supplied at ≥97% purity with batch-specific NMR/HPLC certificates, this intermediate ensures reproducible SAR studies and seamless scale-up to preclinical candidates.

Molecular Formula C5H7ClN2O2
Molecular Weight 162.57
CAS No. 57013-09-9
Cat. No. B2917389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroacetyl)imidazolidin-2-one
CAS57013-09-9
Molecular FormulaC5H7ClN2O2
Molecular Weight162.57
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)CCl
InChIInChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10)
InChIKeyGZQIJKIKCCPGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroacetyl)imidazolidin-2-one (CAS 57013-09-9) – Technical Baseline for Procurement & Method Development


1-(2-Chloroacetyl)imidazolidin-2-one (CAS 57013-09-9) is a heterocyclic building block of the imidazolidin-2-one class, characterized by a chloroacetyl group at the N1 position . Its structure integrates an electrophilic α-chloroacetyl moiety with a cyclic urea core, enabling diverse synthetic transformations [1]. Commercially, the compound is supplied at purities typically ranging from 95% to 98% and is accompanied by analytical certificates (NMR, HPLC, GC) . It serves primarily as an intermediate for constructing bioactive molecules, chiral auxiliaries, and N-heterocyclic ligands [1].

Why 1-(2-Chloroacetyl)imidazolidin-2-one Cannot Be Freely Substituted by Generic Imidazolidinones


Substituting 1-(2-Chloroacetyl)imidazolidin-2-one with a generic imidazolidin-2-one derivative overlooks critical functional and reactivity differences dictated by the chloroacetyl group. This electrophilic handle is essential for downstream nucleophilic substitution, cross-coupling, and heterocycle assembly; its absence renders the molecule inert in those pathways [1]. Conversely, replacing it with a bulkier chloroacetyl analog (e.g., 1-(chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one) introduces steric and hydrogen-bonding perturbations that alter reaction kinetics and product profiles [2]. Furthermore, the unsubstituted NH of the imidazolidinone ring at position 3 offers orthogonal derivatization potential that is lost in fully substituted congeners. Therefore, procurement decisions must be guided by quantitative performance comparisons rather than class-level assumptions [3].

Quantitative Differentiation of 1-(2-Chloroacetyl)imidazolidin-2-one Versus Closest Analogs


Purity and Analytical Verification: 1-(2-Chloroacetyl)imidazolidin-2-one vs. 1-Acetylimidazolidin-2-one

Commercial specifications for 1-(2-Chloroacetyl)imidazolidin-2-one routinely exceed those of the structurally related 1-acetylimidazolidin-2-one (CAS 5391-39-9). The target compound is offered at 97% purity with comprehensive batch-specific analytical data (NMR, HPLC, GC) , whereas the acetyl analog is typically supplied at ≥95% purity with less consistent documentation . This 2% absolute purity difference (from 95% to 97%) translates to a ~40% reduction in maximum potential impurity burden, which is critical for high-fidelity synthesis in medicinal chemistry .

Analytical Chemistry Quality Control Pharmaceutical Intermediate

Electrophilic Reactivity Advantage: Chloroacetyl vs. Acetyl Substituent

The chloroacetyl group in 1-(2-Chloroacetyl)imidazolidin-2-one confers significantly higher electrophilicity compared to the acetyl group in 1-acetylimidazolidin-2-one. This is attributed to the stronger electron-withdrawing inductive effect of chlorine, which increases the partial positive charge on the carbonyl carbon. While direct kinetic data for these exact compounds is not published, class-level inference from chloroacetyl vs. acetyl derivatives indicates a rate enhancement for nucleophilic acyl substitution of approximately 10–100× under identical conditions [1][2]. This allows the target compound to participate in milder and more efficient alkylation and acylation reactions, reducing side products [3].

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

Synthetic Utility as a Bifunctional Building Block: Comparison with 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one

1-(2-Chloroacetyl)imidazolidin-2-one retains an unsubstituted NH at position 3, whereas the related 1-(chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one (CAS 89641-61-2) is fully N-substituted . This structural difference preserves a secondary amine functionality in the target compound, enabling orthogonal protection/deprotection strategies and the construction of more diverse compound libraries. In a typical medicinal chemistry workflow, the presence of a free NH allows for on-resin diversification or selective functionalization with electrophiles that are incompatible with the hydroxymethyl group. The target compound therefore offers a unique orthogonal handle (NH) that is absent in the 3-substituted analog, expanding the accessible chemical space [1].

Medicinal Chemistry Parallel Synthesis Heterocycle Construction

Ligand Precursor Differentiation: Imidazolidin-2-ylidene Carbene Generation Potential

Imidazolidin-2-ones bearing an N-chloroacetyl group can serve as precursors to N-heterocyclic carbene (NHC) ligands upon reduction or deprotonation [1]. In contrast, simple 1-alkyl or 1-acyl imidazolidinones lack the same propensity for carbene generation due to the absence of a suitable leaving group. Specifically, the chloroacetyl moiety can be transformed into a vinyl or alkyl group that stabilizes the carbene center. This class-level property positions 1-(2-Chloroacetyl)imidazolidin-2-one as a strategic entry point for developing saturated NHC–palladium catalysts, which have demonstrated high activity in Suzuki–Miyaura couplings of deactivated aryl chlorides at room temperature [2][3].

Catalysis Organometallic Chemistry NHC Ligands

Optimal Application Scenarios for 1-(2-Chloroacetyl)imidazolidin-2-one Based on Verified Differentiation


Synthesis of Kinase Inhibitor Intermediates Requiring High Purity

Given the documented availability at 97% purity with batch-specific NMR/HPLC certificates , 1-(2-Chloroacetyl)imidazolidin-2-one is the preferred building block for constructing key intermediates in kinase inhibitor programs, where trace impurities can confound biological assay results. The higher purity specification relative to 1-acetylimidazolidin-2-one directly supports reproducible SAR studies and scale-up to preclinical candidate synthesis [1].

Efficient Nucleophilic Substitution and Alkylation Reactions in Parallel Synthesis

The enhanced electrophilicity of the chloroacetyl group (estimated 10–100× over acetyl) makes this compound superior for high-throughput nucleophilic substitution and alkylation workflows. It enables the use of milder conditions (room temperature, shorter times) when coupling with amines, thiols, and oxygen nucleophiles, thereby minimizing decomposition and improving the yield of diverse imidazolidinone-based libraries [1].

Construction of Orthogonally Protected Imidazolidinone Scaffolds

For projects requiring sequential derivatization, the presence of both a reactive chloroacetyl group and a free N–H site in 1-(2-Chloroacetyl)imidazolidin-2-one provides two orthogonal synthetic handles . This contrasts with the fully N-substituted analog 1-(chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one. The target compound therefore allows chemists to independently functionalize the N3 position (e.g., alkylation, acylation, sulfonylation) while preserving the chloroacetyl group for subsequent coupling or cyclization steps, maximizing structural diversity from a single intermediate [1].

Precursor for Saturated N-Heterocyclic Carbene (NHC) Ligand Development

Research groups focusing on homogeneous catalysis can leverage 1-(2-Chloroacetyl)imidazolidin-2-one as a starting material for the synthesis of saturated NHC ligands . The chloroacetyl group offers a synthetic route to install the necessary N-substituents for carbene stabilization. This application is not accessible using the common 1-acetyl or 1-alkyl analogs, thus positioning the compound as a unique entry point for developing novel palladium or ruthenium catalysts with potential applications in Suzuki–Miyaura or metathesis reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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